Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1194374-18-9
VCID: VC15960598
InChI: InChI=1S/C10H10N2O2S/c1-2-14-10(13)7-8-6(15-9(7)11)4-3-5-12-8/h3-5H,2,11H2,1H3
SMILES:
Molecular Formula: C10H10N2O2S
Molecular Weight: 222.27 g/mol

Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate

CAS No.: 1194374-18-9

Cat. No.: VC15960598

Molecular Formula: C10H10N2O2S

Molecular Weight: 222.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate - 1194374-18-9

Specification

CAS No. 1194374-18-9
Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
IUPAC Name ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H10N2O2S/c1-2-14-10(13)7-8-6(15-9(7)11)4-3-5-12-8/h3-5H,2,11H2,1H3
Standard InChI Key ATWCWWHTHRMICU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(SC2=C1N=CC=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a bicyclic system where a thiophene ring (a five-membered aromatic ring containing sulfur) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The amino (–NH₂) and ethoxycarbonyl (–COOEt) groups are positioned at the 2- and 3-positions, respectively (Figure 1) . The SMILES notation CCOC(=O)C1=C(SC2=C1N=CC=C2)N explicitly defines this arrangement, highlighting the connectivity of the ester and amino substituents .

Physical Constants

While experimental data specific to this compound are sparse, analogous thienopyridine derivatives provide insights into its likely properties:

PropertyValueSource Compound
Molecular Weight222.26 g/molEthyl 2-aminothieno[3,2-b]pyridine-3-carboxylate
Density~1.36 g/cm³Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
Melting Point~180–185°CEthyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
Boiling Point~380–390°C (estimated)Thieno[3,2-b]pyridine derivatives

The density and melting point are extrapolated from structurally similar compounds, as precise measurements for this isomer remain unreported . The ester group contributes to moderate polarity, suggesting solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate can be achieved through cyclization strategies analogous to those used for related thienopyridines. A plausible route involves:

  • Cyclocondensation: Reacting 2-aminonicotinaldehyde with ethyl thioglycolate under acidic conditions to form the thienopyridine core .

  • Functionalization: Introducing the amino and ester groups via nucleophilic substitution or condensation reactions .

Example Protocol (adapted from Scheme 1 in ):

  • Starting Material: 2-Chloro-3-cyanopyridine (8) undergoes a Suzuki–Miyaura coupling with phenylboronic acid in dioxane/Pd(PPh₃)₄ to yield 2-phenyl-3-cyanopyridine (9).

  • Thioether Formation: Treatment with ethyl thioglycolate and triethylamine generates ethyl 2-(3-cyanopyridin-2-ylthio)acetate.

  • Cyclization: Heating in ethanol induces intramolecular cyclization, forming the thieno[3,2-b]pyridine core.

  • Amination: Selective amination at the 2-position using ammonium hydroxide or hydrazine hydrate .

Reactivity

The amino and ester groups enable diverse derivatizations:

  • Acylation: Reaction with acetic anhydride yields acetylated derivatives .

  • Nucleophilic Substitution: The amino group participates in Sandmeyer reactions to introduce halogens or other substituents .

  • Ester Hydrolysis: Basic hydrolysis converts the ester to a carboxylic acid, enabling further functionalization via amide coupling.

Table 2: Representative Reactions of Ethyl 2-Aminothieno[3,2-b]pyridine-3-carboxylate

Reaction TypeReagents/ConditionsProduct
AcylationAcetic anhydride, reflux2-Acetamidothieno[3,2-b]pyridine-3-carboxylate
Suzuki CouplingArylboronic acid, Pd catalyst6-Aryl-substituted derivatives
Ester HydrolysisNaOH (aqueous), reflux2-Aminothieno[3,2-b]pyridine-3-carboxylic acid

These transformations underscore its utility as a scaffold for generating structurally diverse analogs .

Industrial and Research Applications

Medicinal Chemistry

This compound serves as a precursor for:

  • Kinase Inhibitors: Analogous structures are pivotal in designing ATP-competitive kinase inhibitors.

  • Antimicrobial Agents: Functionalization with sulfonamide or quinolone groups could enhance bacterial target affinity .

Materials Science

The conjugated π-system of the thienopyridine core suggests potential in:

  • Organic Electronics: As a building block for electron-transport materials in organic light-emitting diodes (OLEDs).

  • Coordination Chemistry: The nitrogen and sulfur atoms may act as ligands for transition metal catalysts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator